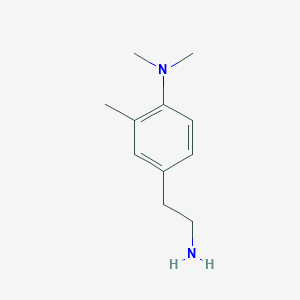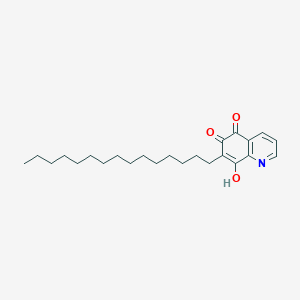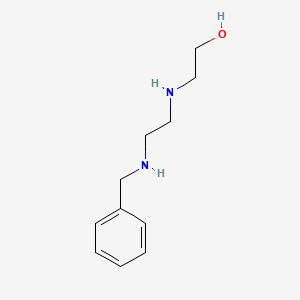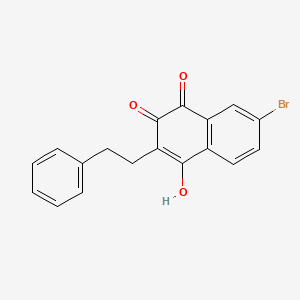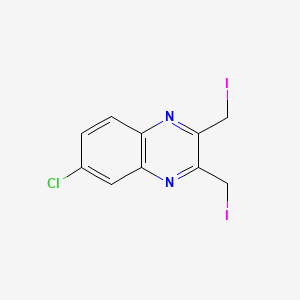
Quinoxaline, 6-chloro-2,3-bis(iodomethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoxaline, 6-chloro-2,3-bis(iodomethyl)- is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound. Quinoxalines are known for their diverse biological activities and are used in various pharmaceutical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline derivatives typically involves the condensation of 1,2-diamines with 1,2-diketones. For Quinoxaline, 6-chloro-2,3-bis(iodomethyl)-, the process involves the following steps:
Starting Materials: 6-chloroquinoxaline and iodomethyl reagents.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, under reflux conditions. .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further improve the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Quinoxaline, 6-chloro-2,3-bis(iodomethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoxaline N-oxides or reduction to form dihydroquinoxalines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride
Major Products:
- Substituted quinoxalines
- Quinoxaline N-oxides
- Dihydroquinoxalines
Applications De Recherche Scientifique
Quinoxaline, 6-chloro-2,3-bis(iodomethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Used in the development of dyes, optoelectronic materials, and other industrial applications
Mécanisme D'action
The mechanism of action of Quinoxaline, 6-chloro-2,3-bis(iodomethyl)- involves its interaction with biological targets, leading to various effects:
Molecular Targets: The compound can interact with bacterial and fungal enzymes, disrupting their normal function and leading to cell death.
Pathways Involved: The compound may inhibit DNA synthesis or interfere with cell membrane integrity, contributing to its antimicrobial activity
Comparaison Avec Des Composés Similaires
- 2,3-Bis(fluoromethyl)quinoxaline
- 2,3-Bis(chloromethyl)quinoxaline
- 2,3-Bis(bromomethyl)quinoxaline
Comparison:
- Reactivity: The presence of iodomethyl groups in Quinoxaline, 6-chloro-2,3-bis(iodomethyl)- makes it more reactive compared to its fluoromethyl and chloromethyl counterparts.
- Biological Activity: The compound exhibits higher antibacterial and antifungal activities due to the electrophilicity of the iodomethyl groups .
- Applications: While all these compounds have potential applications in pharmaceuticals and industry, Quinoxaline, 6-chloro-2,3-bis(iodomethyl)- stands out due to its enhanced reactivity and biological activity .
Propriétés
Numéro CAS |
3298-87-1 |
|---|---|
Formule moléculaire |
C10H7ClI2N2 |
Poids moléculaire |
444.44 g/mol |
Nom IUPAC |
6-chloro-2,3-bis(iodomethyl)quinoxaline |
InChI |
InChI=1S/C10H7ClI2N2/c11-6-1-2-7-8(3-6)15-10(5-13)9(4-12)14-7/h1-3H,4-5H2 |
Clé InChI |
JUSSMMAJIDPHPB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)N=C(C(=N2)CI)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



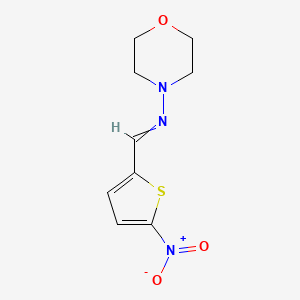
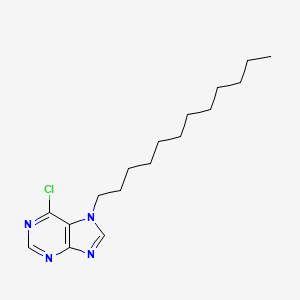
![2-[2-(4-Acetamidobenzene-1-sulfonyl)hydrazinyl]-N-(3-chlorophenyl)-2-oxoacetamide](/img/structure/B14000360.png)
![N,N-diethyl-2,2-dioxo-4,5,7,8-tetrahydro-3H-thiopyrano[3,4-e]oxathiin-4-amine](/img/structure/B14000363.png)
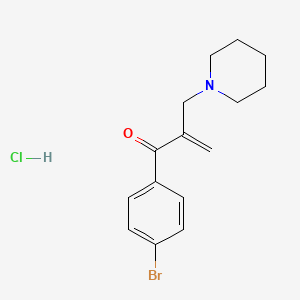

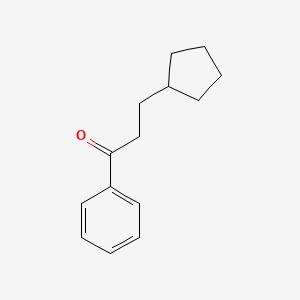
![Phenylmethyl N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-N-(3-oxobutyl)carbamate](/img/structure/B14000375.png)
![8-(3-Bromopropyl)-1,3-dimethyl-2,3,4,6,7,8-hexahydro-1H-imidazo[2,1-f]purine-2,4-dione](/img/structure/B14000387.png)
